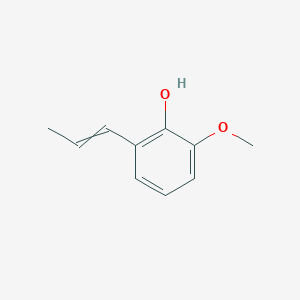
Phenol, 2-methoxy-6-(1-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-methoxy-6-(1-propenyl)-, also known as eugenol, is an aromatic compound that is commonly found in essential oils of various plants such as clove, cinnamon, and bay leaves. Eugenol has been extensively studied for its various pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial effects.
科学的研究の応用
Eugenol has been extensively studied for its various pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial effects. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Eugenol has also been used as a natural food preservative due to its antimicrobial properties.
作用機序
The mechanism of action of Phenol, 2-methoxy-6-(1-propenyl)- is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. Eugenol has been found to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to modulate the activity of various ion channels such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
Eugenol has been found to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and analgesic effects. It has also been found to have antimicrobial properties against various bacteria and fungi. Eugenol has been shown to reduce oxidative stress and inflammation in various animal models of diseases such as diabetes and cardiovascular diseases.
実験室実験の利点と制限
Eugenol has several advantages for lab experiments such as its availability, low cost, and easy synthesis. It is also a natural compound, which makes it an attractive alternative to synthetic drugs. However, Phenol, 2-methoxy-6-(1-propenyl)- has some limitations such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a strong odor, which can affect the experimental conditions.
将来の方向性
There are several future directions for the research on Phenol, 2-methoxy-6-(1-propenyl)-. One of the main areas of research is the development of Phenol, 2-methoxy-6-(1-propenyl)--based drugs for the treatment of various diseases such as cancer and diabetes. Another area of research is the investigation of the molecular targets and mechanisms of action of Phenol, 2-methoxy-6-(1-propenyl)-. The development of new methods for the synthesis and purification of Phenol, 2-methoxy-6-(1-propenyl)- is also an area of interest. Additionally, the investigation of the potential side effects of Phenol, 2-methoxy-6-(1-propenyl)- and its toxicity profile is important for its safe use in humans.
Conclusion:
In conclusion, Phenol, 2-methoxy-6-(1-propenyl)- is a natural compound with various pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial effects. It has potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Eugenol has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on Phenol, 2-methoxy-6-(1-propenyl)-, which can lead to the development of new drugs and therapies for various diseases.
合成法
Eugenol can be synthesized through various methods such as the isolation from essential oils of plants or by chemical synthesis. The isolation method involves the extraction of Phenol, 2-methoxy-6-(1-propenyl)- from the plant material using solvents such as ethanol or hexane. On the other hand, the chemical synthesis method involves the reaction of Phenol, 2-methoxy-6-(1-propenyl)- precursors such as vanillin and guaiacol with various reagents such as acetic anhydride or acetyl chloride.
特性
CAS番号 |
1076-55-7 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
164.2 g/mol |
IUPAC名 |
2-methoxy-6-prop-1-enylphenol |
InChI |
InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-7,11H,1-2H3 |
InChIキー |
GRZNDCXMPLQWIH-UHFFFAOYSA-N |
SMILES |
CC=CC1=C(C(=CC=C1)OC)O |
正規SMILES |
CC=CC1=C(C(=CC=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229837.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229838.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)

![4-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229845.png)
![2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229847.png)
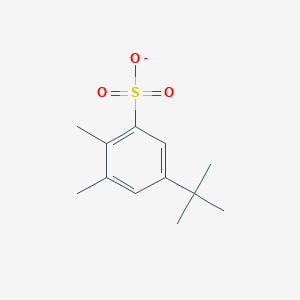
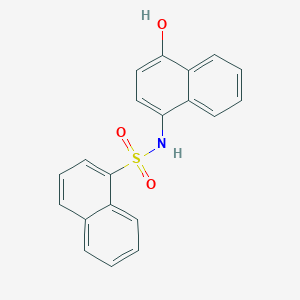
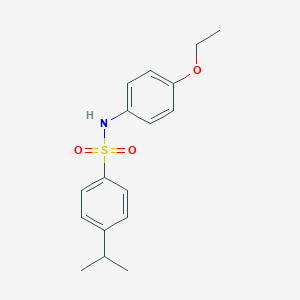
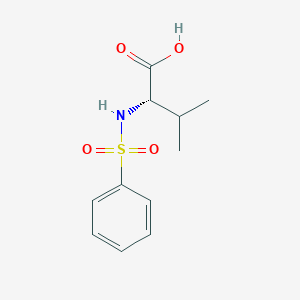
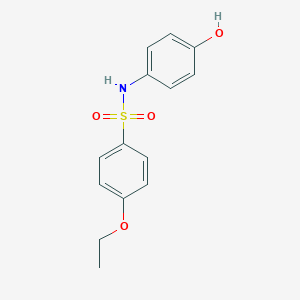

![1-[(3,4-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B229868.png)
![N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229869.png)